Peptide YY(3-36), PYY, human

Receptor Selectivity Y2 Receptor Agonist Satiety Signaling

Human Peptide YY(3-36), often abbreviated as PYY(3-36) or PYY3-36, is the N‑terminally truncated 34‑amino‑acid metabolite of the full‑length gut hormone PYY(1-36). It is generated endogenously by dipeptidyl peptidase‑IV (DPP‑IV) cleavage of the first two residues from PYY(1-36).

Molecular Formula C180H279N53O54
Molecular Weight 4049 g/mol
Cat. No. B10765708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide YY(3-36), PYY, human
Molecular FormulaC180H279N53O54
Molecular Weight4049 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)N
InChIInChI=1S/C180H279N53O54/c1-17-91(12)141(185)171(282)214-114(27-18-19-61-181)175(286)232-67-25-33-130(232)169(280)211-111(53-58-137(247)248)147(258)204-94(15)174(285)231-66-24-32-129(231)168(279)200-82-135(244)205-109(52-57-136(245)246)152(263)226-126(80-140(253)254)157(268)203-93(14)146(257)228-128(84-235)176(287)233-68-26-34-131(233)170(281)212-113(55-60-139(251)252)154(265)210-112(54-59-138(249)250)155(266)216-117(70-87(4)5)159(270)224-124(78-133(183)242)164(275)208-106(29-21-63-197-178(189)190)150(261)220-121(75-98-39-47-103(239)48-40-98)162(273)221-120(74-97-37-45-102(238)46-38-97)156(267)202-92(13)145(256)227-127(83-234)167(278)219-116(69-86(2)3)158(269)207-107(30-22-64-198-179(191)192)151(262)223-123(77-100-81-195-85-201-100)163(274)222-122(76-99-41-49-104(240)50-42-99)161(272)217-118(71-88(6)7)160(271)225-125(79-134(184)243)165(276)218-119(72-89(8)9)166(277)229-142(90(10)11)172(283)230-143(95(16)236)173(284)213-108(31-23-65-199-180(193)194)148(259)209-110(51-56-132(182)241)153(264)206-105(28-20-62-196-177(187)188)149(260)215-115(144(186)255)73-96-35-43-101(237)44-36-96/h35-50,81,85-95,105-131,141-143,234-240H,17-34,51-80,82-84,181,185H2,1-16H3,(H2,182,241)(H2,183,242)(H2,184,243)(H2,186,255)(H,195,201)(H,200,279)(H,202,267)(H,203,268)(H,204,258)(H,205,244)(H,206,264)(H,207,269)(H,208,275)(H,209,259)(H,210,265)(H,211,280)(H,212,281)(H,213,284)(H,214,282)(H,215,260)(H,216,266)(H,217,272)(H,218,276)(H,219,278)(H,220,261)(H,221,273)(H,222,274)(H,223,262)(H,224,270)(H,225,271)(H,226,263)(H,227,256)(H,228,257)(H,229,277)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)(H4,193,194,199)/t91-,92-,93-,94-,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1
InChIKeyAUHJXHCVECGTKR-DQNUUZSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Peptide YY(3-36) (PYY): Selective Y2 Receptor Agonist for Satiety and Obesity Research Procurement


Human Peptide YY(3-36), often abbreviated as PYY(3-36) or PYY3-36, is the N‑terminally truncated 34‑amino‑acid metabolite of the full‑length gut hormone PYY(1-36). It is generated endogenously by dipeptidyl peptidase‑IV (DPP‑IV) cleavage of the first two residues from PYY(1-36) [1]. PYY(3-36) belongs to the pancreatic polypeptide (PP)‑fold family of peptides, which also includes neuropeptide Y (NPY) and pancreatic polypeptide (PP). Unlike its parent peptide, PYY(3-36) acts as a highly selective agonist at the neuropeptide Y2 receptor (Y2R) and is a key physiological mediator of postprandial satiety, making it a staple compound in appetite regulation and obesity research [1][2].

Why PYY(1-36), NPY, or Other PP‑Fold Peptides Cannot Substitute for PYY(3-36) in Y2‑Selective Procurement


In‑class compounds such as full‑length PYY(1-36), neuropeptide Y (NPY), pancreatic polypeptide (PP), and synthetic analogs like [Pro34]PYY share sequence similarity with PYY(3-36) but exhibit fundamentally different receptor activation profiles. PYY(1-36) binds and activates Y1, Y2, and Y5 receptors with comparable affinity, while [Pro34]PYY is Y1‑selective and PP preferentially targets Y4 receptors [1]. Only PYY(3-36) combines sub‑nanomolar Y2 receptor affinity with >9,500‑fold selectivity over the Y1 receptor, a property not achieved by endogenous alternatives [1]. Moreover, PYY(3-36) displays a measurably longer circulating half‑life than PYY(1-36) in humans [2]. Substituting any of the above analogs therefore introduces confounding receptor crosstalk (e.g., Y1‑mediated appetite stimulation) or altered pharmacokinetics that fundamentally change experimental outcomes and therapeutic potential.

Quantitative Differentiation of Human PYY(3-36) Against Closest Analogs: A Procurement Evidence Guide


Y2 Receptor Selectivity: PYY(3-36) Attains >9,500‑Fold Y2 over Y1 Preference, in Contrast to Non‑Selective PYY(1-36) and Y1‑Selective [Pro34]PYY

In a direct head‑to‑head receptor binding study using cells transfected with human Y1 and Y2 receptors, PYY(3-36) exhibited a dissociation constant (Kd) of 0.11 nM at the Y2 receptor versus 1,050 nM at the Y1 receptor, yielding a Y1/Y2 selectivity ratio of approximately 9,545‑fold [1]. By comparison, PYY(1-36) bound Y2 and Y1 receptors with Kd values of 0.03 nM and 0.42 nM, respectively, giving a selectivity ratio of only 14‑fold, while the synthetic agonist [Pro34]PYY showed an inverse selectivity with Kd values of 0.21 nM (Y1) and 710 nM (Y2) [1].

Receptor Selectivity Y2 Receptor Agonist Satiety Signaling

Extended Circulating Half‑Life in Humans: PYY(3-36) Demonstrates ~47% Longer Elimination Half‑Life than Full‑Length PYY(1-36)

In a head‑to‑head intravenous infusion study in eight healthy men, PYY(3-36) was eliminated with a half‑life of 14.9 ± 1.3 min and a metabolic clearance rate (MCR) of 9.4 ± 0.6 ml·kg⁻¹·min⁻¹, whereas PYY(1-36) infused without the DPP‑IV inhibitor sitagliptin showed a significantly shorter half‑life of 10.1 ± 0.5 min and an MCR of 15.7 ± 1.5 ml·kg⁻¹·min⁻¹ [1]. Both peptides undergo C‑terminal truncation to inactive PYY(3-34) and PYY(1-34), respectively, but the N‑terminal processing of PYY(1-36) by DPP‑IV contributes to its faster initial clearance; PYY(3-36), being already a DPP‑IV product, bypasses this route [1].

Pharmacokinetics Peptide Stability Metabolic Clearance

Caloric Intake Reduction in Obese and Lean Humans: PYY(3-36) Infusion Produces 30‑35% Acute Suppression of Food Intake

In a double‑blind, placebo‑controlled crossover study in 12 obese and 12 lean subjects, intravenous infusion of PYY(3-36) reduced caloric intake during a buffet lunch by 30% in obese subjects (P<0.001) and 31% in lean subjects (P<0.001), with a corresponding decrease in 24‑hour cumulative caloric intake [1]. A separate dose‑response study in healthy volunteers confirmed a maximal food intake inhibition of 35% (P<0.001 vs control) and a calorie intake reduction of 32% at an infusion rate of 0.8 pmol·kg⁻¹·min⁻¹ [2]. The anorectic effect was accompanied by suppression of the orexigenic hormone ghrelin [1], consistent with a centrally mediated Y2 receptor mechanism.

Appetite Regulation Obesity Clinical Satiety

Combination Therapy Superiority: PYY(3-36) Plus Liraglutide Achieves Significantly Greater Weight Loss than Liraglutide or PYY(3-36) Monotherapy

In a chronic 4‑week feeding study using diet‑induced obese Wistar rats randomized to six treatment arms, combined PYY(3-36) + liraglutide (a GLP‑1 receptor agonist) produced weight loss that was superior to PYY(3-36) monotherapy (p ≤ 0.0001) and liraglutide monotherapy (p ≤ 0.01), and achieved plateaued weight loss comparable to Roux‑en‑Y gastric bypass (RYGB) surgery [1]. This demonstrates that PYY(3-36) acts synergistically with GLP‑1 receptor agonism, whereas neither agent alone could recapitulate the magnitude or durability of RYGB‑induced weight loss [1].

Combination Therapy GLP-1 Analog Gastric Bypass Mimicry

Conformational Basis of Y2 Selectivity: PYY(3-36) Possesses Distinct Secondary Structure (24% α‑Helicity) Driving Sub‑Nanomolar Y2 Affinity

Circular dichroism (CD) spectroscopy performed under identical conditions revealed α‑helicities of 24% for PYY(3-36), 42% for PYY(1-36), and 31% for [Pro34]PYY, indicating marked conformational differences among these closely related peptides [1]. ¹H‑NMR backbone resonance analysis further substantiated these structural divergences [1]. This conformation‑selectivity relationship explains why PYY(3-36) preferentially stabilizes the Y2 receptor binding pocket while losing affinity for Y1, providing a structural rationale that is absent in PYY(1-36) or [Pro34]PYY [1].

Peptide Conformation Structure‑Activity Relationship NMR Spectroscopy

Procurement‑Focused Application Scenarios for Human PYY(3-36) Based on Quantitative Differentiation Evidence


Y2‑Selective Pharmacology and Receptor Binding Assays

When experimental protocols demand exclusive activation of the Y2 receptor without confounding Y1 or Y5 crosstalk, human PYY(3-36) is the only endogenous‑sequence peptide that delivers sub‑nanomolar Y2 affinity (Kd = 0.11 nM) with >9,500‑fold selectivity over Y1 [1]. This makes it the gold‑standard reference ligand for competitive binding assays, functional cAMP/GTPγS studies, and radioligand development targeting the Y2 receptor.

Translational Satiety and Appetite Suppression Studies

Human PYY(3-36) is the peptide that produced a 30–35% acute reduction in food intake in double‑blind, placebo‑controlled human infusion trials [2][3]. For preclinical feeding studies aiming to replicate or extend these human findings, using the identical peptide sequence and purity profile ensures translational validity that cannot be achieved with surrogate NPY fragments or Y2‑biased synthetic analogs.

GLP‑1/PYY Combination Therapy Programs Mimicking Bariatric Surgery

Chronic co‑administration of PYY(3-36) with a GLP‑1 receptor agonist (e.g., liraglutide) has been shown to produce weight loss comparable to Roux‑en‑Y gastric bypass in diet‑induced obese rats, significantly outperforming either monotherapy [4]. Drug development programs pursuing a 'medical gastric bypass' strategy require authentic human PYY(3-36) as the Y2 component to achieve the synergistic efficacy benchmark established by Dischinger et al. [4].

Peptide Stability and Metabolic Clearance Studies in Humans

With a well‑characterized human half‑life of 14.9 ± 1.3 min and established C‑terminal degradation pathway to inactive PYY(3-34) [5], human PYY(3-36) serves as the reference substrate for assays measuring DPP‑IV‑independent proteolytic stability, metalloendopeptidase activity, and species‑specific plasma degradation rates. This is critical for programs engineering long‑acting PYY analogs via lipidation, PEGylation, or amino‑acid substitution.

Quote Request

Request a Quote for Peptide YY(3-36), PYY, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.